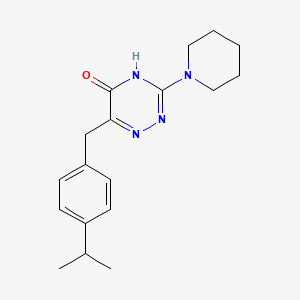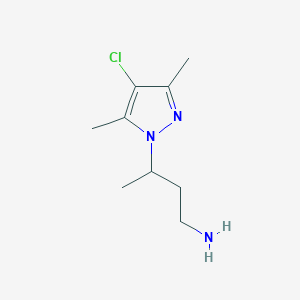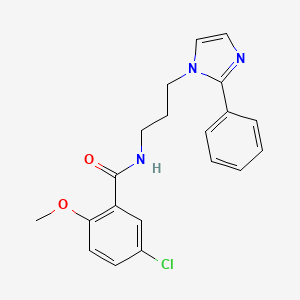
5-chloro-2-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "5-chloro-2-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide" often involves multi-step organic reactions, including cyclization, amidation, and chlorination. A representative example is the 'one-pot' reductive cyclization method used to synthesize structurally related compounds, employing sodium dithionite as a reductive cyclizing agent in DMSO solvent (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in this class is often elucidated using advanced spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and LC-MS data. These techniques provide detailed information about the molecular geometry, bond lengths, angles, and the electronic environment within the molecule. The structural determination is crucial for understanding the compound's reactivity and biological activity (Ünver et al., 2009).
Chemical Reactions and Properties
Compounds with a benzamide moiety can undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and coupling reactions. Their chemical properties are significantly influenced by substituents on the benzamide ring, affecting their reactivity towards different reagents. The presence of electron-withdrawing or electron-donating groups can alter the compound's chemical behavior, impacting its synthesis and application (Barlin et al., 1994).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystallinity, are determined by the compound's molecular structure. These properties are essential for the compound's storage, handling, and application in various fields. Techniques such as X-ray crystallography provide insights into the crystal structure, which is vital for understanding the compound's physical characteristics (Şahin et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different chemical reagents, and stability under various conditions, are crucial for the compound's application in synthesis and industry. Studies on related compounds provide valuable insights into their reactivity patterns, helping to predict the behavior of "this compound" in chemical reactions (Kumar & Lown, 2003).
Mécanisme D'action
Target of Action
It’s worth noting that compounds containing theimidazole moiety are known to interact with a broad range of targets due to their diverse chemical and biological properties . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Imidazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that imidazole derivatives interact with their targets in a way that modulates these biological responses.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that these compounds likely interact with multiple biochemical pathways, leading to their diverse effects.
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution in the body.
Result of Action
Given the diverse biological activities associated with imidazole derivatives , it can be inferred that these compounds likely induce a wide range of molecular and cellular changes.
Action Environment
It’s worth noting that the synthesis of imidazole derivatives can be performed under solvent-free conditions , suggesting that the synthesis process is environmentally friendly and potentially less susceptible to environmental contaminants.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-26-18-9-8-16(21)14-17(18)20(25)23-10-5-12-24-13-11-22-19(24)15-6-3-2-4-7-15/h2-4,6-9,11,13-14H,5,10,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJODPWJMUVBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491406.png)

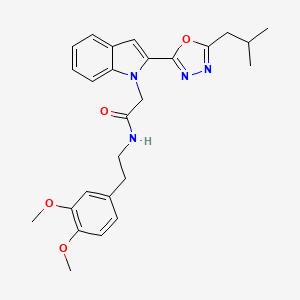
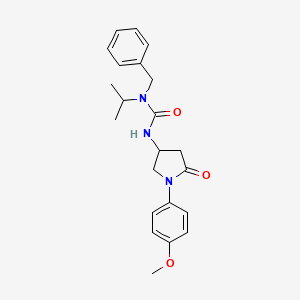
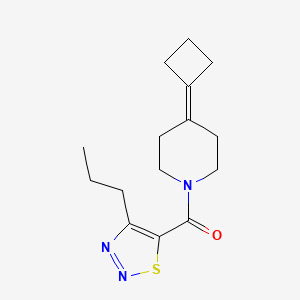
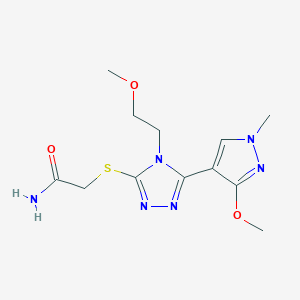
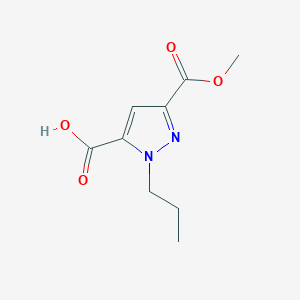
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2491419.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2491422.png)
![4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one](/img/structure/B2491423.png)
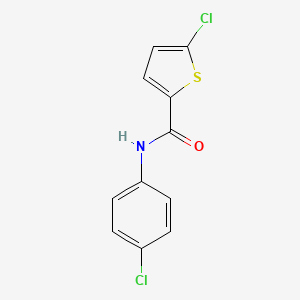
![(E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2491425.png)
